1-(Aminomethyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid
Description
1-(Aminomethyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid is a cyclobutane-based carboxylic acid derivative featuring an aminomethyl (-CH2NH2) group and an isopropyl (-CH(CH3)2) substituent. The compound’s structural features—a rigid cyclobutane core, polar carboxylic acid group, and hydrophobic isopropyl moiety—suggest utility in drug discovery, particularly in balancing solubility and membrane permeability.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-(aminomethyl)-3-propan-2-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-6(2)7-3-9(4-7,5-10)8(11)12/h6-7H,3-5,10H2,1-2H3,(H,11,12) |
InChI Key |
PXWADKCNXFZRGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(C1)(CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclobutane Ring Formation and Substitution
One common approach to preparing cyclobutane derivatives involves alkylation reactions using halogenated propane derivatives or related cycloalkylating agents. For example, alkylation of suitable precursors with 1,3-dihalopropanes (e.g., 1,3-dibromopropane or 1,3-dichloropropane) under basic conditions can yield cyclobutane intermediates bearing alkyl substituents.
In the context of this compound, the isopropyl group at the 3-position can be introduced by using isopropyl-substituted alkylating agents or via selective alkylation of a cyclobutane precursor.
Introduction of the Aminomethyl Group
The aminomethyl substituent at the 1-position is typically introduced through functional group transformations involving protected amine intermediates. A common method involves:
- Formation of a protected amino ester or amide intermediate.
- Subsequent deprotection to reveal the free aminomethyl group.
For instance, intermediates such as 1-(N-(t-butoxycarbonyl)amino)-3-substituted cyclobutane-1-carboxylic acid ethyl esters have been prepared and then subjected to catalytic hydrogenolysis (debenzylation) to yield the free amine. This step is often conducted using palladium catalysts under hydrogen gas in the presence of acidic conditions (pH 2.0–5.0) to improve reaction safety and completion rates.
Carboxylic Acid Formation
The carboxylic acid group at the 1-position is generally introduced or revealed by hydrolysis of ester or nitrile precursors. For example:
Purification Techniques
Purification of the final compound is achieved through:
- Crystallization from suitable solvents.
- Distillation under reduced pressure if volatile impurities are present.
- Chromatographic methods may be employed for intermediates.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Alkylation | Cycloalkylation using 1,3-dihalopropane derivatives under basic conditions (Na2CO3 or K2CO3) | Cyclobutane ring with propan-2-yl substituent introduced |
| 2 | Protection of amine | Introduction of Boc (t-butoxycarbonyl) protecting group on amine precursor | Protected amino ester intermediate |
| 3 | Catalytic hydrogenolysis | Pd catalyst, H2 gas, acidic pH (2.0–5.0), solvent ethanol or other polar solvents | Removal of protecting groups, formation of free aminomethyl substituent |
| 4 | Base hydrolysis | Aqueous base such as Na2CO3 or K2CO3, controlled temperature | Conversion of ester or nitrile to carboxylic acid |
| 5 | Purification | Crystallization, distillation, or chromatography | Pure this compound |
Research Outcomes and Optimization
Hydrogenolysis Safety and Efficiency: The use of wet palladium catalysts combined with pH adjustment to acidic conditions (pH 2.0–5.0) significantly improves the safety and efficiency of hydrogenolysis steps, reducing reaction times to under 3–5 days and minimizing ignition risks.
Yield and Purity: Controlled alkylation and hydrolysis steps yield high-purity cyclobutane amino acids with enhanced reproducibility when reaction parameters such as temperature, solvent choice, and reagent stoichiometry are optimized.
Scalability: The described processes are amenable to scale-up, with successful preparations reported at scales of 100 grams to 500 grams or more, maintaining safety and cost-effectiveness.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Alkylation base | Sodium carbonate (Na2CO3), Potassium carbonate (K2CO3) | Mild bases preferred for selective cyclization |
| Alkylating agents | 1,3-dibromopropane, 1,3-dichloropropane | Choice affects regioselectivity and yield |
| Amine protection group | t-Butoxycarbonyl (Boc) | Protects amine during intermediate steps |
| Hydrogenolysis catalyst | Palladium on carbon (wet Pd) | Wet catalyst reduces ignition risk |
| Hydrogenolysis solvent | Ethanol or other polar protic solvents | Solubilizes intermediates, facilitates reaction |
| Reaction pH (hydrogenolysis) | 2.0 – 5.0 | Acidic conditions improve reaction completeness |
| Hydrolysis base | Na2CO3, K2CO3 | Converts esters/nitriles to carboxylic acid |
| Purification methods | Crystallization, distillation | Ensures high purity final product |
Chemical Reactions Analysis
Ring Formation and Functionalization
-
Cyclobutane Ring Construction : The cyclobutane skeleton may be formed via [2+2] cycloaddition reactions, as seen in related cyclobutane derivatives . For example, olefinic precursors can undergo photochemical or catalytic cycloaddition to form the strained ring.
-
Aminomethyl Group Introduction : The aminomethyl substituent is often introduced via nucleophilic substitution (e.g., using glycine synthons) or reductive amination. Patents describe methods where amino groups are protected during synthesis and deprotected post-reaction (e.g., using sodium hydroxide or potassium hydroxide) .
Functional Group Transformations
-
Carboxylic Acid Derivatization : The carboxylic acid group can undergo esterification, amidation, or coupling reactions. For instance, saponification with bases like sodium hydroxide converts esters to carboxylic acids .
-
Hydrogenation : Catalytic hydrogenation of cyclopentene precursors to form cyclobutane rings is a common step, as described in Favorskii rearrangement protocols .
Synthesis Steps Table
| Step | Reaction Type | Key Reagents/Conditions | Product |
|---|---|---|---|
| (a) | Ring formation | Base (e.g., NaOH, K2CO3) | Intermediate (IV) |
| (b) | Bromination | Br2, solvent (e.g., THF) | Intermediate (III) |
| (c) | Favorskii rearrangement | Acid catalyst (e.g., H2SO4) | Intermediate (II) |
| (d) | Hydrogenation | H2, catalyst (e.g., Pd/C) | Target compound |
Chemical Reactivity
The compound’s reactivity stems from its functional groups:
Aminomethyl Group
-
Nucleophilic Substitution : The primary amine reacts with electrophiles (e.g., alkyl halides, acyl chlorides) to form amides or alkylated amines.
-
Reductive Amination : Can form imine intermediates under reducing conditions (e.g., NaBH3CN).
-
Alkylation : Reaction with alkylating agents (e.g., methyl iodide) yields quaternary ammonium salts.
Carboxylic Acid
-
Esterification : Reacts with alcohols (e.g., EtOH) under acidic conditions to form esters.
-
Amidation : Converts to amides using coupling agents (e.g., DCC, HOBt) .
-
Decarboxylation : Under thermal or basic conditions, the acid may lose CO2, forming cyclobutane derivatives.
Cyclobutane Ring
-
Strain-Driven Reactivity : The cyclobutane ring undergoes ring-opening reactions under stress (e.g., acidic or oxidative conditions) to form alkenes or diols .
-
Electrophilic Substitution : The ring may participate in Friedel-Crafts alkylation or acylation, though steric hindrance limits reactivity.
Reactivity Examples Table
| Reaction Type | Reagents/Conditions | Product/Outcome |
|---|---|---|
| Nucleophilic substitution | MeI, K2CO3, DMF | Methylated amine |
| Esterification | EtOH, H2SO4 (cat.) | Ethyl ester |
| Decarboxylation | Δ, NaOH (aq.) | Cyclobutane derivative |
Medicinal Chemistry
-
LPA Antagonists : Cyclobutane carboxylic acids are explored as lysophosphatidic acid (LPA) receptor antagonists, targeting conditions like hepatic fibrosis and NASH .
-
Imaging Agents : Derivatives with radioiodine labels (e.g., [(123)I]IVACBC) show promise in SPECT brain tumor imaging due to high tumor uptake .
Material Science
-
Chiral Building Blocks : The compound serves as a precursor for synthesizing chiral molecules, leveraging its stereogenic centers.
Analytical Chemistry
-
Characterization : Uses include chromatography (e.g., silica gel columns) and spectroscopy (e.g., ¹H NMR, electrospray MS) for purity analysis .
Biodistribution and Uptake
-
In Vitro Uptake : Analogues like syn-/anti-IVACBC exhibit 8–10% ID/10⁶ cells uptake in 9L gliosarcoma cells, primarily via L-type transport .
-
Tumor-to-Brain Ratios : Achieve ratios of 4.7–7.3:1 at 60 min post-injection in rat models, indicating favorable biodistribution .
Structural Influence
Scientific Research Applications
1-(Aminomethyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds and materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The propan-2-yl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Aminomethyl-Substituted Cyclobutane Carboxylic Acids
- 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride (CAS 1289187-97-8): Structural Difference: Lacks the isopropyl group but includes a hydrochloride salt. Impact: The protonated amino group enhances water solubility, while the absence of isopropyl reduces lipophilicity. This derivative may serve as an intermediate for further functionalization .
- 1-(Acetamidomethyl)-3,3-difluorocyclobutane-1-carboxylic acid (CAS 2299271-56-8): Structural Difference: Replaces the free amino group with an acetamide (-NHCOCH3) and introduces two fluorine atoms on the cyclobutane ring. Impact: The acetamide group increases steric bulk and reduces basicity, while fluorine atoms enhance metabolic stability and electronegativity. Such modifications are common in protease inhibitors .
Fluorinated Cyclobutane Derivatives
Fluorination is a common strategy to modulate pharmacokinetic properties:
- 3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid (AS57055):
- 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid: Structural Difference: Features a trifluoromethyl (-CF3) group instead of isopropyl.
Carbamoyl and Ester-Protected Derivatives
- 1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid (CAS 1248231-74-4): Structural Difference: Replaces the aminomethyl group with a methylcarbamoyl (-CONHCH3) moiety. Impact: The carboxamide group introduces hydrogen-bonding capacity, which may enhance target affinity but reduce cell permeability compared to the primary amine .
- 1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid isopropyl ester (CAS 1403767-16-7): Structural Difference: Includes a tert-butoxycarbonyl (Boc)-protected amino group and a fluorine atom. Impact: The Boc group stabilizes the amine during synthesis, while the ester form (isopropyl) increases lipophilicity for better membrane penetration .
Aromatic and Heterocyclic Derivatives
- 1-(3-Chlorophenyl)cyclobutane-1-carboxylic acid: Structural Difference: Substitutes isopropyl with a 3-chlorophenyl group.
1-(5-Methyl-1,2-oxazol-3-yl)cyclobutane-1-carboxylic acid (CAS 1352524-78-7):
Data Table: Key Comparative Properties
Biological Activity
1-(Aminomethyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid, also known by its CAS number 1497264-07-9, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry and nuclear medicine. This article reviews its synthesis, biological properties, and applications based on diverse research findings.
- Molecular Formula : C₉H₁₇NO₂
- Molecular Weight : 171.24 g/mol
- IUPAC Name : this compound
Synthesis and Characterization
The synthesis of this compound involves standard organic synthesis techniques, including amination and cyclization reactions. The compound has been characterized using various spectroscopic methods such as NMR and mass spectrometry to confirm its structure and purity .
Tumor Imaging Applications
One significant application of this compound is in the development of radiolabeled amino acids for tumor imaging. A related compound, 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), has been evaluated for its efficacy in positron emission tomography (PET) imaging. Research indicates that FACBC exhibits high tumor uptake, making it a promising agent for detecting gliomas .
In a comparative study, the uptake of [^18F]FACBC was measured against [^18F]2-fluorodeoxyglucose (FDG) in gliosarcoma models. The results showed that [^18F]FACBC had a maximum tumor uptake of 1.72 %ID/g at 60 minutes post-injection, with a tumor-to-brain ratio improving from 5.58 to 6.61 over the same period . This suggests that compounds like this compound could be further explored for similar imaging applications.
Pharmacological Studies
Pharmacological studies have indicated that derivatives of this compound may exhibit various biological activities, including anti-inflammatory and analgesic effects. The structure of cyclobutane derivatives often contributes to their interaction with biological targets, influencing their pharmacokinetic properties .
Case Study 1: Glioblastoma Multiforme Imaging
In a clinical setting, the first human PET study using [^18F]FACBC was conducted on a patient with residual glioblastoma multiforme. The imaging revealed intense uptake in the left frontal region of the brain, highlighting the potential utility of this class of compounds in clinical diagnostics .
Case Study 2: Endogenous Carboxylic Acids
Research analyzing biologically active endogenous carboxylic acids indicates that compounds with structural similarities to this compound may play roles in metabolic processes and cellular signaling pathways. These findings suggest a broader biological relevance for cyclobutane derivatives beyond imaging applications .
Comparative Data Table
| Compound Name | Molecular Weight | Maximum Tumor Uptake (%ID/g) | Tumor-to-Brain Ratio |
|---|---|---|---|
| This compound | 171.24 g/mol | N/A | N/A |
| [^18F]FACBC | N/A | 1.72 | 6.61 |
| [^18F]FDG | N/A | Varies | Varies |
Q & A
Q. What are the established synthetic routes for 1-(aminomethyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid?
The synthesis of cyclobutane derivatives typically involves cycloaddition or ring-strain manipulation. For example, Boc (tert-butyloxycarbonyl) protection of amino groups is a critical step to prevent side reactions during cyclization. A common approach includes:
Cyclobutane ring formation : Use of [2+2] photocycloaddition or strain-driven ring closure with appropriate substrates (e.g., alkenes or alkynes).
Functionalization : Introducing the aminomethyl and isopropyl groups via nucleophilic substitution or reductive amination.
Deprotection and purification : Acidic or basic hydrolysis to remove protecting groups, followed by column chromatography or recrystallization .
Q. How is the structural identity of this compound verified in research settings?
Key methods include:
- NMR spectroscopy : H and C NMR confirm substituent positions and stereochemistry. For example, cyclobutane protons appear as distinct multiplet patterns due to ring strain (δ 1.5–3.0 ppm) .
- X-ray crystallography : Resolves absolute stereochemistry and bond angles, critical for studying bioactivity .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHNO) .
Q. What are the primary research applications of this compound?
It serves as:
- A conformationally restricted amino acid analog for studying peptide backbone dynamics.
- A precursor for radiopharmaceuticals , such as F-labeled analogs for PET imaging of tumors .
- A building block in synthesizing bioactive molecules (e.g., enzyme inhibitors) due to its rigid cyclobutane core .
Advanced Research Questions
Q. How do stereochemical variations impact the biological activity of this compound?
The cis/trans configuration of the aminomethyl and isopropyl groups significantly affects binding to biological targets. For example:
- Cis isomers may enhance binding to enzymes with hydrophobic pockets due to spatial proximity of substituents.
- Trans isomers could improve solubility and pharmacokinetics.
Enantiomeric separation via chiral HPLC or enzymatic resolution is essential for activity studies .
Q. What challenges arise in optimizing reaction yields for large-scale synthesis?
Key issues include:
- Ring strain : Cyclobutane’s instability under high temperatures or acidic conditions requires low-temperature reactions (<0°C) .
- Byproduct formation : Competing pathways (e.g., over-alkylation) are minimized using excess reagents or flow chemistry.
- Purification : Cyclobutane derivatives often require preparative HPLC due to polar functional groups .
Q. How can contradictions in reported biodistribution data be resolved?
Discrepancies in tumor uptake studies (e.g., between C and F analogs) may stem from:
- Radiolabeling position : Fluorine substitution at the aminomethyl vs. cyclobutane ring alters lipophilicity and clearance rates.
- Animal models : Variations in tumor xenograft vascularization or metabolism.
Methodological standardization (e.g., identical imaging protocols) and comparative pharmacokinetic modeling are recommended .
Q. What computational tools are used to predict its interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
